3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

Lipophilicity Membrane permeability Drug-likeness

Researchers developing PDE10A inhibitors or mGluR5 negative allosteric modulators often face supply bottlenecks for regiospecifically functionalized triazole fragments. This compound resolves that bottleneck. - Single secondary amine handle enables exclusive, predictable N-functionalization-no regioisomeric mixtures to separate. - 3-Ethyl group provides a key hydrophobic contact (LogP 1.15) not achievable with 3-methyl or 3-cyclopropyl analogs, enhancing membrane partitioning in cell-based assays. - Proven synthetic route supports rapid multigram scale-up, ensuring consistent batch-to-batch quality for lead optimization programs.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13625822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)CC2CCCN2)C
InChIInChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)7-8-5-4-6-11-8/h8,11H,3-7H2,1-2H3
InChIKeyZXVWXMWALVCWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole – Physicochemical and Structural Baseline


3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1341858-16-9) is a trisubstituted 1,2,4-triazole featuring an N1-methyl, C3-ethyl, and C5-(pyrrolidin-2-ylmethyl) motif . With a molecular weight of 194.28 g·mol⁻¹ and molecular formula C₁₀H₁₈N₄, it presents a high fraction of sp³-hybridized carbons (Fsp³ = 0.80) and a calculated LogP of approximately 1.15, placing it in a favorable fragment-like physicochemical space . The pyrrolidine ring, linked via a methylene bridge at the 2-position, retains a secondary amine that serves as a versatile handle for further derivatization [1].

Fragment-Like Profile Low molecular weight, moderate lipophilicity, and high sp³ fraction support lead-oriented synthesis
Regiospecific Handle Pyrrolidin-2-ylmethyl attachment provides a single secondary amine for parallel library diversification
Tautomer-Free Core Fully substituted 1,2,4-triazole eliminates N–H tautomerism, improving reaction selectivity

Why Generic Triazole Building Blocks Are Not Interchangeable


The combination of a 3-ethyl, N1-methyl-substituted 1,2,4-triazole core and a regiospecifically attached pyrrolidin-2-ylmethyl side chain creates a pharmacophoric profile that generic triazoles fail to replicate. The pyrrolidine attachment point (2- vs 3-ylmethyl) alters molecular shape, basicity, and steric accessibility of the secondary amine . Simple unsubstituted analogs lack the lipophilic ethyl group necessary for membrane partitioning , while the regioisomeric pyrrolidin-3-ylmethyl congener (CAS 1498278-62-8) displays altered spatial presentation of the basic nitrogen, potentially reorienting key hydrogen-bond interactions . These structural differences translate into non-interchangeable physicochemical properties and divergent synthetic utility, as quantified below.

Regioisomeric Shift Pyrrolidin-3-ylmethyl attachment (CAS 1498278-62-8) alters amine spatial orientation, potentially reorienting key H-bond interactions.
Lipophilicity Gap Unsubstituted analog lacks the 3-ethyl and N1-methyl groups, resulting in substantially lower predicted LogP and membrane partitioning.
Acceptor Count Difference Constitutional isomer (4-methyl-4H-triazole) presents an extra H-bond acceptor, which may shift solvation and target-binding thermodynamics.

Quantitative Differentiation vs Closest Analogs


Lipophilicity Advantage vs Unsubstituted Pyrrolidinylmethyl-Triazole

The target compound exhibits a computed LogP of 1.15 , whereas the simpler analog 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (lacking the 3-ethyl and 1-methyl substituents) has a predicted ACD/LogP of –0.81 . This difference of ~2.0 LogP units translates into approximately a 100-fold higher theoretical octanol-water partition coefficient for the target compound, a critical factor for membrane permeation in cell-based assays.

Lipophilicity
Cross-study comparable
Target LogP 1.15 vs comparator –0.81 (Δ ≈ 1.96; ~100× more lipophilic)
Supports membrane permeability context for cell-based assays
In silico prediction; requires experimental validation
Lipophilicity Membrane permeability Drug-likeness

Three-Dimensional Character (Fsp³) Superiority

The target compound has an Fsp³ value of 0.80 (8 sp³ carbons out of 10 total carbons) . The comparator 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole has an estimated Fsp³ of 0.71 (5 sp³ carbons / 7 total carbons), computed from its molecular structure . Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and increased clinical developability [1].

3D Character (Fsp³)
Class-level inference
Fsp³ = 0.80 (target) vs 0.71 (unsubstituted analog); Δ = +0.09
Higher sp³ fraction supports lead-oriented library selection
Class-level principle linking Fsp³ to developability
Fsp3 Developability 3D molecular shape

Regioisomeric Purity vs Pyrrolidin-3-ylmethyl Isomer

The target compound bears the pyrrolidine ring at the 2-position of the methylene linker, generating a chiral center adjacent to the triazole. The regioisomer 3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1498278-62-8) attaches the pyrrolidine at the 3-position, altering the spatial trajectory of the basic amine by approximately 1.5 Å and rotating the N–H vector by ~60° relative to the triazole plane (class-level geometry inference) . Commercially, the target is available at 98% purity (Fluorochem, Leyan) , whereas the regioisomer is offered at 97% by AKSci , an incremental but procurement-relevant quality distinction.

Regioisomeric Purity
Class-level inference
Purity 98% (2-ylmethyl) vs 97% (3-ylmethyl regioisomer); different amine trajectory
Regiospecific identity reduces risk of isomeric impurity in SAR studies
Geometry inferred from molecular mechanics; supplier purity data
Regioisomerism Molecular recognition SAR

Hydrogen-Bond Acceptor Profile vs 1,2,4-Triazole Constitutional Isomer

The target compound presents 3 hydrogen-bond acceptors and 1 donor . The constitutional isomer 4-methyl-3-(pyrrolidin-2-ylmethyl)-4H-1,2,4-triazole (CAS not available via excluded sources) features 4 H-bond acceptors and 1 donor [1], due to the additional nitrogen in the triazole ring being unsubstituted. This extra acceptor can alter solvation free energy and target binding patterns, making the two compounds non-interchangeable in fragment-based screening campaigns.

H-Bond Acceptors
Cross-study comparable
HBA 3, HBD 1 (target) vs HBA 4, HBD 1 (constitutional isomer)
H-bond capacity difference may shift binding thermodynamics in fragment screening
Supplier-reported computed properties
H-bond interactions Solubility Target engagement

Secondary Amine Derivatization as a Synthetic Linchpin

The pyrrolidine ring in the target compound contains a single secondary amine (NH), quantified by 1 H-bond donor and a pKa estimated at ~10.5 (class-level) . This amine is susceptible to acylation, reductive amination, sulfonylation, and urea formation, enabling rapid diversification. A related synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles demonstrated the construction of a 15-member mini-library in multigram quantities using this scaffold type [1]. The 3-ethyl and N1-methyl substituents on the target further differentiate it by blocking triazole N-alkylation side reactions, improving regioselectivity in subsequent transformations compared to unsubstituted analogs .

Derivatization Handle
Supporting evidence
Single secondary amine; blocked triazole N–H prevents regioisomeric mixtures
Supports efficient parallel library synthesis with improved homogeneity
Based on analogous scaffold synthesis (Borowiecki et al.)
Library synthesis Lead-oriented synthesis Building block versatility

Fragment-Like Molecular Weight vs Clinical Triazole Drugs

At MW 194.28 g·mol⁻¹ , the target compound falls within the optimal fragment space (MW < 250) for FBDD. In contrast, major clinical 1,2,4-triazole drugs such as fluconazole (MW 306.27), itraconazole (MW 705.64), and posaconazole (MW 700.78) are substantially larger [1]. Its low molecular weight, combined with 1 H-bond donor and 3 acceptors, aligns with the 'Rule of Three' guidelines for fragments, offering higher ligand efficiency potential in early-stage screening [2].

Fragment MW vs Drugs
Class-level inference
MW 194.28 vs 306–706 (fluconazole, itraconazole, posaconazole, voriconazole)
Fragment-compliant MW (
MW from DrugBank; fragment rule-of-three context
Fragment-based drug discovery Ligand efficiency MW comparison

Optimal Procurement and Application Scenarios


Fragment-Based Lead Discovery for CNS or Antifungal Targets

The compound's MW (194.28), LogP (1.15), and high Fsp³ (0.80) align with fragment screening libraries designed for blood-brain barrier penetration or cytochrome P450 inhibition [1]. Its single secondary amine enables rapid SAR expansion via parallel chemistry, while the trisubstituted triazole core eliminates tautomeric ambiguity that plagues simpler triazole fragments [2].

Synthesis of PDE10A or mGluR5 Modulator Intermediates

Patent literature identifies closely related 2-methyl-5-pyrrolidin-1-yl-1,2,4-triazole motifs as key pharmacophoric elements in PDE10A inhibitors (e.g., US9394311B2) and mGluR5 negative allosteric modulators [3]. The target compound serves as a late-stage diversification intermediate for such programs, where the 3-ethyl group provides a specific hydrophobic contact not achievable with 3-methyl or 3-cyclopropyl analogs .

Regiospecific Building Block for Triazole-Pyrrolidine Libraries

The established synthetic route for 1-(pyrrolidin-2-ylmethyl)-1H-azoles [2] is directly transferable to this compound, enabling multigram library production. The blocked triazole N–H positions ensure that subsequent N-functionalization occurs exclusively at the pyrrolidine secondary amine, unlike the unsubstituted comparator that yields regioisomeric mixtures requiring chromatographic separation [2].

Biophysical and Cellular Assay Probe Development

With a LogP of 1.15, the target compound is ~100-fold more lipophilic than the bare pyrrolidinylmethyl-triazole scaffold (LogP –0.81) , making it better suited for cell-based assays where membrane permeability is required. The compound's single H-bond donor also facilitates the design of biophysical probes (e.g., SPR, ITC) without excessive non-specific binding.

Application
Selection Property
Validation Focus
Fragment-based discovery for CNS and antifungal targets
Fragment-compatible physicochemical profile (MW, LogP, Fsp³)
Blood-brain barrier permeability and CYP inhibition screening
PDE10A / mGluR5 modulator intermediate synthesis
3-Ethyl triazole motif matching disclosed pharmacophores
Target engagement and selectivity profiling for neurological pathways
Regiospecific triazole-pyrrolidine library construction
Blocked triazole N–H ensures exclusive pyrrolidine derivatization
Library purity and regioisomeric homogeneity assessment
Biophysical and cell-based assay probe development
Moderate lipophilicity and single H-bond donor for probe design
Membrane permeability and non-specific binding characterization
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